An In-Depth Technical Guide to 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
An In-Depth Technical Guide to 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone, a substituted benzofuran derivative of significant interest in medicinal chemistry and drug discovery. Benzofurans are a class of heterocyclic compounds widely recognized for their diverse pharmacological activities. This document details the physicochemical properties, synthesis methodologies, spectral analysis, and potential therapeutic applications of this specific molecule. It is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of novel benzofuran-based compounds.
Introduction: The Significance of the Benzofuran Scaffold
The benzofuran nucleus is a privileged scaffold in drug development, forming the core structure of numerous natural products and synthetic compounds with potent biological activities. These activities span a wide therapeutic spectrum, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihyperglycemic effects.[1][2] The versatile nature of the benzofuran ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The introduction of specific substituents, such as a bromo group at the 4-position and a methoxy group at the 7-position of the benzofuran ring, as in the title compound, can significantly influence its biological profile, making it a compelling candidate for further investigation.
Physicochemical and Structural Properties
Precise identification and characterization are paramount in chemical research. The fundamental properties of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 192381-08-1 | [3] |
| Molecular Formula | C₁₁H₉BrO₃ | [4] |
| Molecular Weight | 269.09 g/mol | [4] |
| Canonical SMILES | CC(=O)C1=CC2=C(C(=C(C=C2)Br)OC)O1 | N/A |
| InChI Key | (Inferred) | N/A |
| Appearance | (Expected) Solid | [5] |
Note: Some properties are inferred from structurally similar compounds, such as the 5-bromo isomer.[4][5]
Synthesis and Purification
The synthesis of substituted 2-acetylbenzofurans typically involves a multi-step process. A plausible and common synthetic route for 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is the Perkin-like reaction or related cyclization strategies starting from a suitably substituted salicylaldehyde or o-hydroxyacetophenone.
Proposed Synthetic Pathway
A general and effective method involves the reaction of a substituted o-hydroxyacetophenone with an α-halo ketone, such as chloroacetone, in the presence of a base.[6]
Caption: Proposed synthetic workflow for the target compound.
Detailed Experimental Protocol (Exemplary)
The following protocol is adapted from established methods for synthesizing similar benzofuran derivatives.[6]
Step 1: Bromination of the Phenolic Precursor
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Dissolve the starting material, 2-hydroxy-3-methoxyacetophenone, in a suitable solvent such as glacial acetic acid.
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Slowly add an equimolar amount of bromine (Br₂) dissolved in acetic acid to the solution at room temperature while stirring.
-
Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-cold water to precipitate the brominated product.
-
Filter the solid, wash with water until neutral, and dry to yield 2-bromo-6-hydroxy-5-methoxyacetophenone.
Step 2: Cyclization to form the Benzofuran Ring
-
To a solution of the brominated acetophenone from Step 1 in a solvent like acetone or acetonitrile, add chloroacetone and a base such as potassium carbonate (K₂CO₃).[6]
-
Reflux the mixture for 24-48 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and filter off the inorganic salts.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
Step 3: Purification
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The crude 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is purified using column chromatography on silica gel.
-
A solvent system of ethyl acetate and hexane is typically used as the eluent to isolate the pure compound.
-
The structure and purity of the final product are confirmed by analytical techniques.
Analytical Characterization
Structural elucidation and purity assessment are critical. The primary methods used are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl protons (a singlet around δ 2.6 ppm), the methoxy protons (a singlet around δ 3.9 ppm), and distinct aromatic protons on the benzofuran ring system.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the carbonyl carbon (δ > 190 ppm), the carbons of the furan and benzene rings, and the methyl carbons of the acetyl and methoxy groups.
-
Mass Spectrometry (MS): ESI-MS or HRMS would be used to confirm the molecular weight (269.09 g/mol ) and the characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio).[6]
Applications in Drug Discovery and Development
Substituted benzofurans are actively investigated for a variety of therapeutic applications. The title compound, as a member of this class, holds potential in several areas.
Anticancer Potential
Benzofuran derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[2] They can induce apoptosis through mechanisms such as the generation of reactive oxygen species (ROS) and disruption of the mitochondrial membrane potential.[2][7] The ethanone moiety can also serve as a synthetic handle to create more complex molecules, such as chalcones, which are known for their anticancer properties.[7][8]
Caption: A potential pathway for benzofuran-induced apoptosis.
Antimicrobial Activity
The benzofuran scaffold is also a component of compounds with antibacterial and antifungal properties.[2] The specific substitution pattern of 1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone may confer activity against various microbial strains, making it a candidate for the development of new anti-infective agents.
Safety and Handling
As with any brominated organic compound, appropriate safety precautions are necessary.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.[9][10]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.[9]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][9]
-
First Aid:
Conclusion
1-(4-Bromo-7-methoxy-1-benzofuran-2-yl)-1-ethanone is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its synthesis is achievable through established methodologies, and its structure offers multiple points for further derivatization. The known pharmacological activities of the benzofuran scaffold, particularly in oncology and infectious diseases, underscore the importance of continued research into this and related molecules. This guide provides a foundational framework to support scientists in their exploration and application of this promising chemical entity.
References
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Coşkun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. European Journal of Medicinal Chemistry, 138, 212-222. Available at: [Link]
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Fun, H-K., et al. (2012). 1-(5-Bromo-1-benzofuran-2-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 7), o1682. Available at: [Link]
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Glowacka, I.E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. Molecules, 29(3), 729. Available at: [Link]
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NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
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Glowacka, I.E., et al. (2024). New Derivatives of 1-(3-Methyl-1-Benzofuran-2-yl)Ethan-1-one: Synthesis and Preliminary Studies of Biological Activity. PMC - NIH. Available at: [Link]
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Krishnaswamy, G., et al. (2015). Crystal structure of 1-(5-bromo-1-benzofuran-2-yl)ethanone oxime. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 7), o773-o774. Available at: [Link]
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Coşkun, D., et al. (2017). Novel 1-(7-ethoxy-1-benzofuran-2-yl) substituted chalcone derivatives: Synthesis, characterization and anticancer activity. PubMed. Available at: [Link]
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Erkisa, M., et al. (2022). Investigation of Anti-Cancer Activity of Newly Synthesized 2,4-pentadien-1-one Derivative Containing Benzofuran in Human Lung and Colon Cancer Cells. AccScience Publishing. Available at: [Link]
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